2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is a heterocyclic organic compound belonging to the triazine family. Its molecular structure features a triazine ring substituted with a chlorine atom, a methoxy group, and a phenoxy group. This unique combination of substituents contributes to its chemical reactivity and potential biological activities. The compound is primarily recognized for its applications in medicinal chemistry and agrochemicals, where it serves as an important building block for synthesizing more complex molecules.
The chemical behavior of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine includes several types of reactions:
Research indicates that 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine exhibits significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of triazine compounds can inhibit key enzymes related to neurodegenerative diseases, such as acetylcholinesterase and β-secretase . The compound's ability to interact with biological targets makes it a candidate for further exploration in therapeutic applications.
The synthesis of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine typically involves the following steps:
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine finds diverse applications across various fields:
Interaction studies highlight the compound's potential in targeting specific enzymes associated with diseases. For instance, research has focused on its inhibitory effects on acetylcholinesterase and β-secretase enzymes. These studies reveal that modifications in the triazine structure can significantly impact its binding affinity and biological efficacy . Molecular docking studies provide insights into how these compounds interact at the molecular level.
Several compounds share structural similarities with 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Lacks phenoxy group | Different reactivity profile |
| 2-Amino-4-methoxy-6-phenoxy-1,3,5-triazine | Contains an amino group instead of chlorine | Altered biological activity |
| 2-Chloro-4,6-diphenoxy-1,3,5-triazine | Contains two phenoxy groups | Enhanced stability and potentially different properties |
| 2-Chloro-4-(2,4-difluorophenoxy)-6-methoxy-1,3,5-triazine | Substituted with difluorophenyl group | Increased lipophilicity and altered biological activity |
The uniqueness of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine lies in its specific combination of chloro, methoxy, and phenoxy substituents on the triazine ring. This configuration not only influences its chemical reactivity but also enhances its potential therapeutic applications compared to other triazine derivatives.
The synthesis of 2-chloro-4-methoxy-6-phenoxy-1,3,5-triazine relies fundamentally on sequential nucleophilic aromatic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the primary precursor [1] [2]. The traditional approach involves carefully controlled stepwise substitution of chlorine atoms with methoxy and phenoxy groups, taking advantage of the differential reactivity of chlorine positions on the triazine ring [3].
The most widely employed synthetic route begins with the preparation of 2,4-dichloro-6-methoxy-1,3,5-triazine as an intermediate compound [1]. This initial substitution is typically carried out by treating cyanuric chloride with sodium methoxide in methanol at temperatures maintained between 0 to 5 degrees Celsius to prevent multiple substitutions [1]. The reaction proceeds through nucleophilic attack of the methoxide ion on one of the electrophilic carbon centers of the triazine ring, with sodium bicarbonate serving as a base to neutralize the generated hydrogen chloride [1].
The selectivity of this initial substitution step is crucial for achieving high yields of the desired monosubstituted product [3]. Research has demonstrated that maintaining low temperatures effectively controls the reaction kinetics and prevents formation of disubstituted byproducts [1]. The use of sodium bicarbonate rather than stronger bases has been shown to provide better control over the reaction selectivity while minimizing side reactions [1].
Following the formation of 2,4-dichloro-6-methoxy-1,3,5-triazine, the subsequent introduction of the phenoxy group is accomplished through reaction with phenol in the presence of a suitable base . This second nucleophilic substitution typically requires more vigorous conditions due to the decreased electrophilicity of the remaining chlorine atoms after the first substitution [3]. The reaction is commonly performed using potassium carbonate as base in solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures ranging from 60 to 80 degrees Celsius .
The order of nucleophile introduction significantly affects the overall reaction efficiency and product distribution [3]. Studies have established that alkoxy groups such as methoxy generally exhibit higher nucleophilicity compared to phenoxy groups under standard reaction conditions, making the methoxy-first approach the preferred synthetic strategy [3]. This preferential reactivity order has been validated through both experimental observations and theoretical calculations examining electron density distributions on the triazine ring [3].
| Reaction Step | Temperature (°C) | Solvent | Base | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| First substitution (methoxy) | 0-5 | Methanol | Sodium bicarbonate | 3 hours | 85-91 [1] |
| Second substitution (phenoxy) | 60-80 | Dimethylformamide | Potassium carbonate | 4-6 hours | 75-85 |
The traditional nucleophilic substitution approach offers several advantages including predictable reaction outcomes, well-established protocols, and the ability to scale up for larger synthetic requirements [1]. However, this methodology also presents certain limitations such as the requirement for multiple purification steps, extended overall reaction times, and the use of organic solvents that may pose environmental concerns [1].
Alternative base systems have been investigated to improve reaction efficiency and environmental compatibility [5]. The use of sodium carbonate-based aqueous solutions has shown promise as a more environmentally friendly alternative to traditional organic solvent systems, providing yields exceeding 95 percent while eliminating the need for organic solvents [5]. This approach represents a significant advancement toward green chemistry principles in triazine synthesis [5].
Microwave-assisted synthesis has emerged as a powerful methodology for the preparation of 2-chloro-4-methoxy-6-phenoxy-1,3,5-triazine, offering significant advantages over conventional thermal heating methods [6] [7]. This approach utilizes electromagnetic radiation in the microwave frequency range to provide rapid and uniform heating, resulting in dramatically reduced reaction times and improved product yields [8] [9].
The application of microwave irradiation to triazine synthesis has been demonstrated to accelerate nucleophilic substitution reactions through enhanced molecular motion and improved collision frequency between reactants [6]. Research has shown that microwave-assisted reactions can be completed within 10 to 30 minutes compared to several hours required for conventional heating methods [6] [7].
Solvent-free synthesis represents another significant advancement in triazine chemistry, addressing environmental concerns associated with organic solvent usage while often providing superior reaction efficiency [10] [11]. These methods typically employ solid-phase reactions where reactants are mixed directly without added solvents, relying on microwave heating or mechanical grinding to promote molecular interactions [8].
A particularly effective solvent-free protocol involves the direct reaction of cyanuric chloride with sodium methoxide powder under microwave irradiation [12]. This method eliminates the need for organic solvents while achieving yields up to 91 percent in significantly reduced reaction times [12]. The reaction is typically performed in a sealed microwave vessel at controlled power levels to prevent overheating and decomposition [8].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Microwave Power | 100-180 Watts | Higher power increases reaction rate but may cause decomposition [13] |
| Temperature | 120-180°C | Optimal temperature range for maximum yield [13] |
| Reaction Time | 10-30 minutes | Extended times do not improve yields significantly [6] |
| Pressure | Sealed vessel | Prevents volatile loss and improves efficiency [8] |
The mechanism of microwave acceleration in triazine synthesis involves preferential heating of polar molecules and ionic species, leading to localized high-temperature zones that facilitate nucleophilic attack [8]. This selective heating effect is particularly beneficial for reactions involving ionic intermediates such as alkoxide and phenoxide nucleophiles [7].
Solvent-free methodologies have been successfully applied to the synthesis of various triazine derivatives using alternative heating methods including ultrasonic irradiation [10]. Ultrasound-assisted synthesis provides another green chemistry approach, utilizing acoustic cavitation to promote molecular interactions and accelerate reaction rates [14]. These methods typically operate at ambient temperatures while achieving comparable or superior yields to conventional thermal methods [10].
The environmental benefits of microwave-assisted and solvent-free synthesis extend beyond solvent elimination to include reduced energy consumption and decreased waste generation [7]. Life cycle analysis studies have demonstrated significant reductions in environmental impact when these methods are employed for triazine synthesis [7].
Recent developments in continuous-flow microwave synthesis have further enhanced the scalability and efficiency of these methods [6]. Flow chemistry approaches allow for precise control of reaction parameters while enabling larger scale production without the limitations associated with batch processing [6].
Catalytic approaches to triazine functionalization have evolved significantly, offering enhanced selectivity and efficiency compared to traditional stoichiometric methods [15] [16]. These systems employ transition metal catalysts, organocatalysts, and supported catalytic materials to achieve precise control over substitution patterns and reaction outcomes [17] [18].
Palladium-catalyzed cross-coupling reactions have proven particularly effective for introducing aryl substituents onto triazine scaffolds [19] [20]. The palladium-catalyzed coupling of triazine derivatives with organoboron compounds proceeds under mild conditions and exhibits excellent functional group tolerance [19]. This methodology enables the selective introduction of phenoxy groups through coupling with phenylboronic acid derivatives [19].
Copper-catalyzed systems represent another important class of catalytic methods for triazine functionalization [16] [21]. These catalysts are particularly effective for promoting nucleophilic substitution reactions while maintaining high regioselectivity [16]. Copper-based catalysts supported on weakly acidic cation-exchange resins have demonstrated superior performance compared to homogeneous copper systems [16].
The use of supported platinum nanoparticles has been investigated for acceptorless dehydrogenative synthesis of triazines from alcohols and amidines [18]. This approach offers high atom efficiency and recyclability of the catalytic system while generating minimal byproducts [18]. The platinum-on-alumina catalyst system achieves yields up to 93 percent with excellent selectivity for triazine formation [18].
| Catalyst Type | Substrate Scope | Selectivity | Yield Range (%) | Recyclability |
|---|---|---|---|---|
| Palladium complexes | Aryl halides, boronic acids | High | 75-95 [19] | Limited |
| Copper on resin | Primary/secondary amines | Excellent | 80-98 [16] | Good |
| Platinum nanoparticles | Alcohols, amidines | High | 85-93 [18] | Excellent |
Site-selective functionalization represents a major challenge in triazine chemistry due to the symmetrical nature of the triazine core [22]. Recent advances in catalytic systems have addressed this challenge through the development of pH-modulated reactions that enable programmable site-selectivity [22]. These systems utilize dynamic covalent chemistry to achieve control over the position of functionalization [22].
Asymmetric catalysis has been applied to triazine synthesis to create chiral triazine derivatives with enhanced biological activity [23]. Covalent triazine frameworks incorporating asymmetric catalytic sites have demonstrated superior photocatalytic performance with selectivity approaching 99.95 percent [23]. These systems represent a significant advancement in the design of highly selective catalytic materials [23].
The development of recyclable catalytic systems addresses both economic and environmental concerns associated with triazine synthesis [15]. Mechanochemical synthesis using solid catalysts provides an efficient route for bulk synthesis while eliminating solvent requirements [15]. These methods can be completed in less than three hours with ultrahigh yields [15].
Organocatalytic systems offer advantages in terms of cost, availability, and environmental compatibility compared to transition metal catalysts [17]. These systems typically employ small organic molecules as catalysts and can achieve high levels of selectivity under mild reaction conditions [17].
Industrial production of 2-chloro-4-methoxy-6-phenoxy-1,3,5-triazine faces numerous technical and economic challenges that require sophisticated optimization strategies [24] [25]. The scale-up from laboratory synthesis to commercial manufacturing introduces complexities related to heat transfer, mass transfer, and process safety that must be carefully addressed [26].
The global triazine market, valued at approximately 436.91 million United States dollars in 2025, is projected to reach 591.25 million United States dollars by 2032, indicating strong commercial demand for triazine derivatives [24]. This growth trajectory necessitates the development of efficient and cost-effective manufacturing processes [24].
One of the primary challenges in industrial triazine production is the management of highly exothermic nucleophilic substitution reactions [27]. The reaction of cyanuric chloride with nucleophiles releases significant amounts of heat, requiring sophisticated temperature control systems to prevent runaway reactions and ensure product quality [27]. Industrial reactors must be equipped with efficient heat removal systems and emergency cooling capabilities [26].
Process optimization studies have identified key parameters affecting industrial-scale synthesis including reactor design, mixing efficiency, and residence time distribution [26]. Continuous flow reactors have shown promise for addressing many of these challenges by providing better heat and mass transfer characteristics compared to traditional batch reactors [26].
| Parameter | Batch Process | Continuous Process | Impact on Economics |
|---|---|---|---|
| Reaction Time | 4-8 hours | 30-60 minutes | Significant cost reduction [26] |
| Temperature Control | Challenging | Excellent | Improved safety and quality [26] |
| Throughput | Limited | High | Enhanced productivity [26] |
| Waste Generation | High | Reduced | Lower disposal costs [26] |
The purification of industrial-scale triazine products presents additional challenges due to the formation of various byproducts and impurities [28]. Traditional purification methods such as recrystallization and distillation require large volumes of solvents and generate significant waste streams [28]. Alternative purification strategies including membrane separation and chromatographic methods are being investigated to address these environmental concerns [28].
Quality control in industrial triazine production requires sophisticated analytical methods to ensure product specifications are met consistently [28]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are commonly employed for purity analysis and impurity profiling [28]. Real-time monitoring systems using process analytical technology enable continuous quality assessment during production [28].
Economic optimization of industrial triazine synthesis involves balancing raw material costs, energy consumption, and waste disposal expenses [24]. The choice of starting materials significantly impacts overall production economics, with cyanuric chloride representing a major cost component [2]. Alternative synthetic routes that utilize more abundant and less expensive feedstocks are actively being researched [2].
Environmental regulations present ongoing challenges for industrial triazine manufacturers, particularly regarding solvent emissions and waste disposal [29]. The implementation of green chemistry principles, including solvent-free processes and recyclable catalysts, is becoming increasingly important for regulatory compliance and sustainable manufacturing [29].
Supply chain considerations also affect industrial triazine production, as the availability and pricing of key raw materials can fluctuate significantly [24]. Strategic sourcing and inventory management are critical for maintaining consistent production schedules and cost control [24].
The molecular geometry of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine has been investigated through comparative X-ray crystallographic studies of related triazine compounds. Single-crystal X-ray diffraction analyses reveal that triazine derivatives consistently maintain a planar central ring structure [1] [2].
In crystallographic studies of substituted 1,3,5-triazines, the central triazine ring demonstrates remarkable planarity with carbon-nitrogen bond lengths ranging from 1.3415 to 1.3504 Angstroms [1]. These bond distances indicate significant delocalization of electrons within the aromatic ring system, consistent with the aromatic character of the triazine core [2]. The precision structure determination of 1,3,5-triazine itself yields carbon-nitrogen bond lengths of 133.68 picometers (1.3368 Angstroms) [2].
Bond angle measurements in triazine derivatives show N-C-N angles of 125.58° to 125.97° and C-N-C angles of 113.82° to 114.33° [1]. These geometric parameters confirm the hexagonal ring structure with slight deviations from perfect symmetry due to substituent effects. The bond angle sum within the triazine ring approximates 720°, consistent with planar hexagonal geometry [3].
For phenoxy-substituted triazines, X-ray diffraction studies demonstrate that the retention of threefold molecular symmetry in crystal packing is common [4]. The phenoxy substituent typically adopts a coplanar or near-coplanar orientation with the triazine ring, with dihedral angles between aromatic planes providing insights into intermolecular interactions .
The chlorine substituent at the 2-position introduces asymmetry into the molecular structure, affecting both bond lengths and angles within the triazine ring. Electron delocalization in chloro-substituted triazines is evidenced by similar carbon-nitrogen distances within the ring and the double-bond character of carbon-nitrogen connections [6].
Carbon-13 Nuclear Magnetic Resonance spectroscopy of triazine compounds typically exhibits characteristic chemical shifts in the region of 160-170 parts per million, reflecting the aromatic carbon atoms within the triazine ring [7] [8]. The carbon atoms in 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine experience distinct chemical environments due to the asymmetric substitution pattern.
The carbon-13 Nuclear Magnetic Resonance spectrum shows signals distributed between 166.7 and 171.5 parts per million for triazine ring carbons [7]. These chemical shifts are characteristic of triazine-based materials and reflect the electron-withdrawing nature of the nitrogen atoms in the aromatic ring. The methoxy carbon typically appears around 55-60 parts per million, while phenyl carbons range from 120-140 parts per million [8].
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides crucial structural information for triazine compounds, with chemical shifts typically observed between -100 and -250 parts per million [7] [9]. The nitrogen-15 spectrum consists of three distinct signals corresponding to different nitrogen environments within the triazine ring. Tertiary nitrogen atoms in triazine rings appear at approximately -212 parts per million, while bridging nitrogen groups show signals around -249 parts per million [7].
Fluorine-19 Nuclear Magnetic Resonance studies of fluorinated triazines demonstrate the utility of multinuclear approaches [11] [12]. Spin-spin coupling constants between different nuclei provide detailed information about molecular connectivity and electronic structure. The highly symmetrical nature of triazine molecules can be probed by reducing symmetry through isotopic substitution [11].
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have been extensively applied to triazine systems [13] [14] [15]. These computational studies provide detailed insights into the electronic structure, frontier molecular orbitals, and energy gap characteristics of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine.
The triazine ring maintains a planar and rigid structure in computational studies, with considerable conjugation over the parent ring system [13]. This electronic delocalization contributes significantly to molecular stability and influences the optical and electronic properties of the compound. Density functional theory calculations reveal that substituent effects significantly impact the geometry, electronic structure, and highest occupied molecular orbital/lowest unoccupied molecular orbital energy levels [13].
Electronic structure calculations demonstrate that the highest occupied molecular orbital energies for triazine derivatives typically range from -5.79 to -5.94 electron volts, while lowest unoccupied molecular orbital energies span -2.55 to -2.94 electron volts [15]. The energy gap between these frontier orbitals ranges from 2.85 to 3.28 electron volts, indicating moderate band gap characteristics suitable for electronic applications [15].
Molecular electrostatic potential analysis reveals electron-rich regions (red) and electron-poor regions (blue) that correlate with chemical reactivity patterns [15]. The electron-deficient triazine ring and nucleophilic oxygen atoms represent key interaction sites for molecular recognition and binding processes.
Time-dependent density functional theory calculations using CAM-B3LYP functional provide accurate predictions of optical transitions and ultraviolet-visible absorption spectra [14]. These calculations reveal that constitutional isomerism serves as a tool for band gap tuning in triazine-based materials [16].
Global reactivity descriptors including ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be calculated from density functional theory results [15]. These parameters provide quantitative measures of chemical reactivity and stability for drug design and materials applications.
Vibrational spectroscopic analysis of triazine compounds reveals characteristic absorption bands that serve as fingerprints for structural identification [17] [18] [19]. The triazine ring exhibits distinctive vibrational modes that are sensitive to substitution patterns and molecular environment.
Infrared spectroscopy of triazine derivatives shows intense absorption bands in the region of 1500-1600 and 700-800 reciprocal centimeters [20]. These bands correspond to triazine ring stretching and bending vibrations, respectively. The ring breathing vibration of triazine systems appears as a strong band near 770 reciprocal centimeters [21].
Ab initio force field calculations using 6-31G basis sets provide comprehensive analysis of normal mode vibrations [19]. These computational studies allow for detailed assignment of observed infrared and Raman active vibrations. The triazine ring demonstrates characteristic frequencies, with substituents typically shifting these frequencies to lower wavenumbers [13].
Carbon-hydrogen stretching vibrations in triazine compounds appear in the region of 2800-3200 reciprocal centimeters [22]. Aromatic carbon-hydrogen stretches with sp2 hybridization are observed at 3065 and 3040 reciprocal centimeters, while methyl carbon-hydrogen stretches appear below 3000 reciprocal centimeters [23].
The methoxy substituent contributes characteristic carbon-oxygen stretching vibrations in the range of 1200-1300 reciprocal centimeters [23]. These bands provide diagnostic information for confirming the presence of methoxy functional groups. Phenoxy groups exhibit carbon-oxygen stretching vibrations that may overlap with other aromatic modes [24].
Chlorine substituents affect the vibrational spectrum through carbon-chlorine stretching modes typically observed in the 700-800 reciprocal centimeter region [25]. Out-of-plane bending vibrations of substituted triazine rings appear around 800 reciprocal centimeters with medium to strong intensity [21].
Raman spectroscopy complements infrared analysis by providing access to symmetric vibrational modes [19]. The combination of infrared and Raman techniques allows for complete vibrational assignment and verification of computational predictions. Force field refinement using experimental vibrational frequencies achieves relative mean deviations of approximately 1% or less between calculated and observed frequencies [26].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈ClN₃O₂ | [27] |
| Molecular Weight (g/mol) | 237.64 | [27] |
| Triazine C-N Bond Length (Å) | 1.334-1.350 | [1] |
| N-C-N Bond Angle (°) | 125.6-126.0 | [1] |
| C-N-C Bond Angle (°) | 113.8-114.3 | [1] |
| ¹³C NMR Chemical Shift Range (ppm) | 160-170 | [7] [8] |
| ¹⁵N NMR Chemical Shift Range (ppm) | -100 to -250 | [7] [9] |
| Triazine Ring IR Frequency (cm⁻¹) | 1500-1600 | [20] |
| Ring Breathing Vibration (cm⁻¹) | 770 | [21] |
| Out-of-Plane Bending (cm⁻¹) | 800 | [21] |